molecular formula C17H16N4O2S B2861669 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline CAS No. 2034226-69-0

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline

Cat. No.: B2861669
CAS No.: 2034226-69-0
M. Wt: 340.4
InChI Key: XNDAFCALHQWBGH-UHFFFAOYSA-N
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Description

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline is a synthetic hybrid compound designed for advanced pharmacological research, incorporating distinct pharmacophores known for their relevance in medicinal chemistry. The core structure of this molecule features an indoline scaffold, a privileged structure frequently explored in drug discovery for its diverse biological potential . This scaffold is functionalized with a pyridin-4-yl group, a heteroaromatic system commonly employed to optimize drug-like properties and target engagement. Furthermore, the molecule contains a 1-methyl-1H-imidazol-4-yl)sulfonyl group, a moiety of significant interest given that imidazole and its derivatives are present in a wide array of biologically active compounds . Research into similar molecular architectures suggests potential application in oncology. Compounds bearing imidazole cores have demonstrated pronounced antiproliferative properties, functioning as potent anticancer agents through mechanisms such as kinase inhibition . For instance, imidazoline-based structures are found in selective inhibitors of phosphoinositide 3-kinase (PI3K) and other kinase targets relevant to cell survival and growth pathways . Concurrently, indoline and indole derivatives have been extensively studied for their antitumor efficacy, with mechanisms that can include tubulin polymerization inhibition and topoisomerase enzyme suppression . The strategic integration of these components in this compound makes it a compelling candidate for investigating novel mechanisms of action in cancer biology and for profiling against a panel of kinase targets. This compound is intended for use in non-clinical, in vitro assays to elucidate cellular pathways and identify potential therapeutic targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1-methylimidazol-4-yl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-20-11-17(19-12-20)24(22,23)21-9-6-15-10-14(2-3-16(15)21)13-4-7-18-8-5-13/h2-5,7-8,10-12H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDAFCALHQWBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Sulfonylation of Imidazole: The imidazole ring is sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.

    Coupling Reactions: The pyridine ring is introduced through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine or imidazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Sulfonyl Groups: The target compound’s 1-methylimidazole-sulfonyl group at N1 distinguishes it from simpler sulfonyl-substituted indoles (e.g., Compounds 2 and 3 in ). Smaller sulfonyl substituents (e.g., methylsulfonyl, aminosulfonyl) at the C5 position of indole derivatives exhibit potent cytotoxicity against cancer cell lines (IC₅₀ values comparable to doxorubicin) . In contrast, the bulkier 1-methylimidazole-sulfonyl group in the target compound may reduce cytotoxicity but enhance selectivity for metabolic targets like PKM2, as seen in structurally related sulfonyl-indoline derivatives .
  • Pyridinyl vs. Aryl Groups: The C5 pyridin-4-yl group in the target compound may confer improved solubility and binding affinity compared to non-polar aryl groups (e.g., benzyl in ). Pyridine’s nitrogen atom facilitates hydrogen bonding, a feature critical for interactions with enzyme active sites (e.g., PKM2’s allosteric pocket) .

Mechanistic Implications

  • PKM2 Modulation: identifies sulfonyl-indoline derivatives (e.g., compound 5) as modulators of pyruvate kinase muscle isoform 2 (PKM2), a key enzyme in cancer metabolism.
  • Cytotoxicity vs. Metabolic Targeting : While highlights cytotoxic indole derivatives with smaller sulfonyl groups, the target compound’s larger substituents may shift its mechanism toward metabolic regulation rather than direct cytotoxicity. This aligns with trends observed in kinase inhibitors (e.g., RSK inhibitors in ), where bulky substituents improve target specificity .

Biological Activity

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline is a complex organic compound notable for its unique structural features, including an indoline core, a pyridine ring, and a sulfonyl group attached to an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The molecular formula of this compound is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S with a molecular weight of 340.4 g/mol. The compound's structure allows for various interactions with biological targets, influencing its pharmacological properties.

PropertyValue
Molecular FormulaC17H16N4O2SC_{17}H_{16}N_{4}O_{2}S
Molecular Weight340.4 g/mol
CAS Number2034226-69-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives demonstrate promising antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1 summarizes the antimicrobial activity of related imidazole compounds:

CompoundZone of Inhibition (mm)
5a15 (E. coli)
5b11 (E. coli)
5c20 (E. coli)
Streptomycin28 (E. coli)

These findings suggest that the presence of the imidazole moiety is crucial for the observed antibacterial effects.

Anticancer Activity

The compound's potential anticancer properties are also under investigation. Studies have indicated that imidazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Anticancer Efficacy : A study demonstrated that a related compound induced significant apoptosis in breast cancer cell lines through the modulation of the PI3K/Akt signaling pathway.
  • Antimicrobial Effectiveness : Another study evaluated a series of imidazole derivatives against resistant bacterial strains, revealing that modifications to the sulfonamide group enhanced antibacterial potency.

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